Cas no 827300-17-4 (1,3-Dioxolane-4-carbonitrile, 2-oxo-)

1,3-Dioxolane-4-carbonitrile, 2-oxo- 化学的及び物理的性質
名前と識別子
-
- 1,3-Dioxolane-4-carbonitrile, 2-oxo-
- 2-oxo-1,3-dioxolane-4-carbonitrile
- 827300-17-4
- DTXSID80735444
- SCHEMBL180054
- EN300-6760200
-
- インチ: InChI=1S/C4H3NO3/c5-1-3-2-7-4(6)8-3/h3H,2H2
- InChIKey: DNMSBVYZDQGYLU-UHFFFAOYSA-N
- SMILES: C1C(OC(=O)O1)C#N
計算された属性
- 精确分子量: 113.011292958g/mol
- 同位素质量: 113.011292958g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 8
- 回転可能化学結合数: 0
- 複雑さ: 156
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.1
- トポロジー分子極性表面積: 59.3Ų
1,3-Dioxolane-4-carbonitrile, 2-oxo- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6760200-1.0g |
2-oxo-1,3-dioxolane-4-carbonitrile |
827300-17-4 | 93% | 1g |
$857.0 | 2023-05-30 | |
Enamine | EN300-6760200-0.5g |
2-oxo-1,3-dioxolane-4-carbonitrile |
827300-17-4 | 93% | 0.5g |
$668.0 | 2023-05-30 | |
Enamine | EN300-6760200-10.0g |
2-oxo-1,3-dioxolane-4-carbonitrile |
827300-17-4 | 93% | 10g |
$3683.0 | 2023-05-30 | |
Enamine | EN300-6760200-5.0g |
2-oxo-1,3-dioxolane-4-carbonitrile |
827300-17-4 | 93% | 5g |
$2485.0 | 2023-05-30 | |
1PlusChem | 1P005A9S-10g |
1,3-Dioxolane-4-carbonitrile, 2-oxo- |
827300-17-4 | 93% | 10g |
$4614.00 | 2024-04-21 | |
1PlusChem | 1P005A9S-250mg |
1,3-Dioxolane-4-carbonitrile, 2-oxo- |
827300-17-4 | 93% | 250mg |
$588.00 | 2024-04-21 | |
1PlusChem | 1P005A9S-1g |
1,3-Dioxolane-4-carbonitrile, 2-oxo- |
827300-17-4 | 93% | 1g |
$1122.00 | 2024-04-21 | |
1PlusChem | 1P005A9S-2.5g |
1,3-Dioxolane-4-carbonitrile, 2-oxo- |
827300-17-4 | 93% | 2.5g |
$2139.00 | 2024-04-21 | |
Enamine | EN300-6760200-2.5g |
2-oxo-1,3-dioxolane-4-carbonitrile |
827300-17-4 | 93% | 2.5g |
$1680.0 | 2023-05-30 | |
Enamine | EN300-6760200-0.05g |
2-oxo-1,3-dioxolane-4-carbonitrile |
827300-17-4 | 93% | 0.05g |
$200.0 | 2023-05-30 |
1,3-Dioxolane-4-carbonitrile, 2-oxo- 関連文献
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
1,3-Dioxolane-4-carbonitrile, 2-oxo-に関する追加情報
Introduction to 1,3-Dioxolane-4-carbonitrile, 2-oxo (CAS No. 827300-17-4)
1,3-Dioxolane-4-carbonitrile, 2-oxo, identified by its Chemical Abstracts Service (CAS) number 827300-17-4, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic nitrile derivative has garnered attention due to its versatile structural framework and potential applications in synthetic chemistry and drug development. The compound's unique combination of a dioxolane ring and a cyano group positioned at the 4th carbon, along with an oxo group at the 2nd carbon, makes it a valuable intermediate for constructing more complex molecules.
The 1,3-dioxolane core is a five-membered oxygen-containing heterocycle, known for its stability and reactivity, which can be exploited in various synthetic pathways. The presence of the cyano group (-CN) enhances the compound's functionality, allowing for further derivatization through nucleophilic addition or condensation reactions. Additionally, the oxo group (C=O) introduces polarity and potential sites for hydrogen bonding interactions, making it useful in medicinal chemistry applications where molecular recognition is critical.
In recent years, there has been growing interest in 1,3-dioxolane-4-carbonitrile, 2-oxo due to its role as a precursor in the synthesis of bioactive molecules. For instance, researchers have explored its utility in generating novel scaffolds for antimicrobial and anti-inflammatory agents. The dioxolane ring's rigidity and the electron-withdrawing nature of the cyano and oxo groups make it an ideal candidate for designing molecules with specific biological activity. Several studies have demonstrated its incorporation into peptidomimetics and kinase inhibitors, where its structural features contribute to improved binding affinity and selectivity.
One of the most compelling aspects of CAS No. 827300-17-4 is its potential in catalytic processes. The compound has been investigated as a ligand or intermediate in transition-metal-catalyzed reactions, particularly in cross-coupling and oxidation processes. Its ability to stabilize reactive intermediates while maintaining structural integrity has made it a promising candidate for streamlining synthetic routes in industrial applications. Furthermore, the nitrile group can be further functionalized into amides or carboxylic acids, expanding its utility in polymer chemistry and material science.
The pharmaceutical industry has also shown interest in 1,3-dioxolane-4-carbonitrile, 2-oxo due to its potential as a building block for drug candidates. Its scaffold can be modified to target various therapeutic areas, including oncology and neurology. For example, derivatives of this compound have been tested for their ability to inhibit proteases involved in cancer progression or to interact with neurotransmitter receptors. The oxo group's ability to form hydrogen bonds with biological targets enhances the likelihood of designing molecules with high affinity and low toxicity.
From an environmental perspective, the synthesis of CAS No. 827300-17-4 has been optimized to minimize waste and improve atom economy. Green chemistry principles have been applied to develop more sustainable routes, including solvent-free reactions and catalytic methods that reduce energy consumption. These advancements not only make the production process more efficient but also align with global efforts to promote sustainable chemical manufacturing.
The analytical characterization of 1,3-Dioxolane-4-carbonitrile, 2-oxo is another area where recent research has made significant strides. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography have been employed to elucidate its structure and confirm purity. These techniques provide detailed insights into the compound's conformational preferences and intermolecular interactions, which are crucial for understanding its reactivity and biological activity.
In conclusion,1,3-Dioxolane-4-carbonitrile, 2-oxo (CAS No. 827300-17-4) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features make it a valuable tool in synthetic chemistry, pharmaceutical research, and material science. As ongoing studies continue to uncover new methodologies for its utilization,this compound is poised to play an increasingly important role in advancing scientific knowledge and innovation.
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